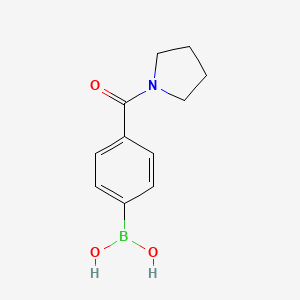

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBESPVHGDDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378561 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-81-2 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. The primary synthetic route involves the amide coupling of 4-carboxyphenylboronic acid and pyrrolidine. This document outlines the prevalent methodologies, provides detailed experimental protocols, and presents quantitative data in a structured format.

Core Synthesis Pathway: Amide Coupling

The formation of this compound is achieved through the creation of an amide bond between the carboxylic acid group of 4-carboxyphenylboronic acid and the secondary amine, pyrrolidine. This reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common and effective methods for this activation involve the use of coupling reagents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU).

Below is a logical workflow for the synthesis:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis are detailed below, utilizing EDC and HATU as coupling reagents.

Protocol 1: Synthesis using EDC and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) |

| 4-Carboxyphenylboronic acid | 165.96 |

| Pyrrolidine | 71.12 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 (as HCl salt) |

| HOBt (1-Hydroxybenzotriazole) | 135.13 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 |

| Dichloromethane (DCM) | - |

| N,N-Dimethylformamide (DMF) | - |

| Ethyl acetate (EtOAc) | - |

| 1M Hydrochloric acid (HCl) | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - |

| Brine | - |

| Anhydrous magnesium sulfate (MgSO₄) | - |

Procedure:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) in a suitable solvent such as a mixture of DCM and DMF, add EDC (1.1 eq) and HOBt (1.1 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add pyrrolidine (1.2 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as DIPEA (2.0 eq).

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient substrates.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) |

| 4-Carboxyphenylboronic acid | 165.96 |

| Pyrrolidine | 71.12 |

| HATU | 380.23 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 |

| N,N-Dimethylformamide (DMF) | - |

| Ethyl acetate (EtOAc) | - |

| 1M Hydrochloric acid (HCl) | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - |

| Brine | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - |

Procedure:

-

Dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-20 minutes at room temperature to activate the carboxylic acid.

-

Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude product can be further purified by recrystallization or silica gel chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (HATU) |

| Yield | 75-90% | 85-95% |

| Purity (LC-MS) | >95% | >98% |

| Reaction Time | 12-24 hours | 2-6 hours |

| Temperature | Room Temperature | Room Temperature |

Characterization Data:

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₁H₁₄BNO₃

-

Molecular Weight: 219.05 g/mol

Signaling Pathways and Logical Relationships

The core of this synthesis is the amide bond formation, which can be visualized as a signaling pathway from reactants to the product, mediated by the coupling reagent.

Caption: Logical relationship of reactants and mediators in the synthesis.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should select the protocol that best suits their available resources and the specific requirements of their research. Standard laboratory safety procedures should be followed at all times.

Technical Guide: Physicochemical Properties of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a pyrrolidine-1-carbonyl group, imparts a range of physicochemical properties that are crucial for its application in drug discovery, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supported by experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BNO₃ | Chem-Impex[1], TCI Chemicals[2] |

| Molecular Weight | 219.05 g/mol | Chem-Impex[1], TCI Chemicals[2] |

| Melting Point | 136 - 140 °C | Chem-Impex[1] |

| Boiling Point (Predicted) | 446.9 ± 47.0 °C | Not available in search results |

| Density (Predicted) | 1.26 g/cm³ | Not available in search results |

| pKa (Predicted) | 8.18 ± 0.16 | Not available in search results |

| Solubility | Soluble in Methanol | TCI Chemicals[2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |

| CAS Number | 389621-81-2 | Chem-Impex[1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (136-140 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[3]

Solubility Determination (Visual Method)

This method provides a qualitative assessment of solubility in a given solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

For quantitative analysis, a gravimetric or spectroscopic method would be employed, where a saturated solution is prepared, the undissolved solid is removed, and the concentration of the dissolved solute is determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the boronic acid moiety can be determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).[4]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. The equivalence point is typically identified by the steepest point of the curve (the inflection point).[5]

Logical Workflow and Visualization

The utility of this compound is prominent in the early stages of drug discovery, particularly as a building block in the synthesis of novel chemical entities for biological screening. The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

This diagram outlines the progression from a starting material like this compound through chemical synthesis to generate a library of new compounds. These compounds then undergo biological screening to identify "hits." Promising hits are further optimized through structure-activity relationship studies and ADME/Tox profiling, in an iterative process, to ultimately select a lead candidate for further development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

In-Depth Technical Guide on 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. As of December 2025, publicly accessible, experimentally verified spectral data for this specific compound is limited. The spectral data presented herein is based on established principles of organic spectroscopy and computational predictions.

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. It incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a pyrrolidine-1-carbonyl group, which can influence the compound's solubility, pharmacokinetic properties, and binding interactions in biological systems. Its role as a building block in the synthesis of complex molecules makes a thorough understanding of its chemical and physical properties essential for its effective application.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BNO₃ | [2] |

| Molecular Weight | 219.05 g/mol | [2] |

| CAS Number | 389621-81-2 | [2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 136 - 140 °C | [4] |

| Solubility | Soluble in Methanol | [4] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the chemical structure and typical values observed for similar functional groups.

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s (broad) | 2H | B(OH)₂ |

| ~7.85 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.50 | d | 2H | Ar-H (ortho to -C(O)N) |

| ~3.50 | t | 2H | N-CH₂ (pyrrolidine) |

| ~3.35 | t | 2H | N-CH₂ (pyrrolidine) |

| ~1.90 | m | 4H | -CH₂CH₂- (pyrrolidine) |

Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~138 | Ar-C (para to -B(OH)₂) |

| ~134 | Ar-C (ipso to -B(OH)₂) |

| ~130 | Ar-C (ortho to -B(OH)₂) |

| ~127 | Ar-C (ortho to -C(O)N) |

| ~49 | N-CH₂ (pyrrolidine) |

| ~46 | N-CH₂ (pyrrolidine) |

| ~26 | -CH₂- (pyrrolidine) |

| ~24 | -CH₂- (pyrrolidine) |

Predicted FT-IR Spectral Data

Table 4: Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (boronic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1180 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization, Positive Mode)

| m/z | Ion |

| 220.1139 | [M+H]⁺ |

| 242.0958 | [M+Na]⁺ |

| 202.1033 | [M-H₂O+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument: A standard FT-IR spectrometer.

-

Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimize fragmentation.

-

Structural Representation and Workflow

The following diagrams illustrate the chemical structure and a general workflow for the characterization of this compound.

Caption: Chemical structure of this compound.

Caption: A generalized experimental workflow for the synthesis and characterization of organic compounds.

References

An In-depth Technical Guide to 4-(Pyrrolidine-1-carbonyl)phenylboronic acid: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key physicochemical properties of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous compounds and theoretical principles to offer a robust predictive analysis for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BNO₃ | |

| Molecular Weight | 219.05 g/mol | |

| Melting Point | 136 - 140 °C | |

| Appearance | White to light yellow crystalline powder | |

| CAS Number | 389621-81-2 |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound starts from 4-aminophenylboronic acid, as suggested by methodologies for similar amide derivatives. The synthesis involves the acylation of the amino group with pyrrolidine-1-carbonyl chloride.

Proposed Synthetic Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenylboronic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add an organic base, for instance, triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath and add a solution of pyrrolidine-1-carbonyl chloride in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Molecular Structure and Conformational Analysis

The molecular structure of this compound consists of a central phenyl ring substituted at the 1- and 4-positions with a boronic acid group and a pyrrolidine-1-carbonyl group, respectively.

Predicted Solid-State Structure

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 4-carboxyphenylboronic acid and its derivatives, provides insight into the likely solid-state conformation. Phenylboronic acids often form hydrogen-bonded dimers in the solid state through their boronic acid moieties. The amide linkage is expected to be relatively planar. The dihedral angle between the phenyl ring and the boronic acid group can vary, but a nearly coplanar arrangement is often favored to maximize conjugation. However, steric hindrance from the bulky pyrrolidine-1-carbonyl group might lead to a slight twist. In the crystal structure of (4-carbamoylphenyl)boronic acid, the B(OH)₂ and CONH₂ groups are twisted out of the mean plane of the benzene ring by 23.9 (5) and 24.6 (6)°, respectively.

Conformational Preferences in Solution

In solution, the molecule is expected to exhibit conformational flexibility. The major points of rotation are around the C(phenyl)-C(carbonyl) bond and the C(carbonyl)-N(pyrrolidine) bond. The boronic acid group can also rotate around the C(phenyl)-B bond. Computational studies on para-substituted phenylboronic acids suggest that the endo-exo conformation of the boronic acid group is generally the most stable. The pyrrolidine ring itself can adopt various puckered conformations, such as the envelope and twisted forms.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| B(OH)₂ | ~8.1 | br s | 2H |

| Aromatic (ortho to -B(OH)₂) | ~7.8 | d | 2H |

| Aromatic (ortho to -C(O)N) | ~7.5 | d | 2H |

| Pyrrolidine (-CH₂-N-C(O)-) | ~3.5 | t | 2H |

| Pyrrolidine (-CH₂-N-) | ~3.4 | t | 2H |

| Pyrrolidine (-CH₂-CH₂-) | ~1.9 | m | 4H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~168 |

| Aromatic (C-B) | ~135 |

| Aromatic (C-C(O)N) | ~138 |

| Aromatic (CH, ortho to -B(OH)₂) | ~134 |

| Aromatic (CH, ortho to -C(O)N) | ~127 |

| Pyrrolidine (-CH₂-N-C(O)-) | ~48 |

| Pyrrolidine (-CH₂-N-) | ~45 |

| Pyrrolidine (-CH₂-CH₂-) | ~25, 23 |

FTIR Spectroscopy

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic acid) | 3500-3200 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2980-2850 | Medium |

| C=O (Amide I) | 1650-1630 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| B-O | 1380-1310 | Strong |

| C-N | 1250-1020 | Medium |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment |

| 219 | [M]⁺ |

| 201 | [M - H₂O]⁺ |

| 175 | [M - B(OH)₂]⁺ |

| 146 | [C₆H₄C(O)N(CH₂)₂]⁺ |

| 119 | [C₆H₄B(OH)₂]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl) |

Biological Relevance and Potential Signaling Pathway Involvement

Boronic acids are a well-established class of enzyme inhibitors, with bortezomib being a prominent example of a proteasome inhibitor used in cancer therapy. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of proteases. This inhibitory activity can disrupt cellular signaling pathways that are critical for cancer cell proliferation and survival, such as the NF-κB pathway.

While the specific biological targets of this compound have not been fully elucidated, its structural features suggest it could act as an inhibitor of various proteases. Inhibition of the proteasome leads to the accumulation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

A Technical Guide to the Solubility of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document leverages qualitative information and presents quantitative solubility data for the parent compound, phenylboronic acid, as a relevant proxy. This guide also details established experimental protocols for solubility determination, offering a practical framework for researchers.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. The presence of the polar pyrrolidine-1-carbonyl group is expected to influence its solubility profile compared to the parent phenylboronic acid. For a related compound, 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid, it has been noted that the pyrrolidinylcarbonyl group enhances solubility in polar aprotic solvents like dimethylformamide (DMF).

Solubility Data

While specific quantitative solubility data for this compound is not widely available in peer-reviewed literature, qualitative information indicates that it is soluble in methanol. To provide a more comprehensive understanding, the following tables summarize the available qualitative data for the target compound and quantitative solubility data for phenylboronic acid in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

Table 2: Quantitative and Qualitative Solubility of Phenylboronic Acid (Proxy)

| Solvent | Qualitative Solubility | Molar Fraction (x) at 298.15 K (25 °C) | Solubility (g/L) at 20 °C |

| Acetone | High Solubility[1] | - | - |

| Chloroform | Moderate Solubility[1] | - | Slightly Soluble[2][3] |

| Diethyl Ether | High Solubility[1] | - | 30.2% (w/w) |

| Dimethyl Sulfoxide (DMSO) | - | - | Slightly Soluble[2][3] |

| Ethanol | Soluble[4] | - | - |

| Methanol | Easily Soluble[2][3] | - | 178% (w/w) |

| Toluene | - | - | - |

| Water | - | - | 10[4] |

| Benzene | Insoluble[2][3] | - | 1.75% (w/w) |

Note: The qualitative and quantitative data for phenylboronic acid are compiled from various sources and should be used as a reference point. The actual solubility of this compound may vary due to the influence of the pyrrolidine-1-carbonyl substituent.

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

This method is based on measuring the dissolution temperature of a solid-liquid mixture of known composition by monitoring the disappearance of turbidity.

Materials and Equipment:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, chloroform, toluene)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or more accurately by measuring the intensity of light transmitted through the solution using a luminance probe or a laser and photodetector setup.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualizations

To aid in the understanding of the experimental workflow and a key application of boronic acids, the following diagrams are provided.

References

Navigating the Stability of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize this and similar arylboronic acid derivatives in their synthetic endeavors.

Executive Summary

This compound is a versatile reagent in medicinal chemistry and organic synthesis. However, like many arylboronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the integrity of synthesized compounds. This guide outlines the known stability profile of this compound, provides recommended storage and handling protocols, and details a generalized experimental workflow for stability assessment based on established principles for arylboronic acids.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value |

| CAS Number | 389621-81-2 |

| Molecular Formula | C₁₁H₁₄BNO₃ |

| Molecular Weight | 219.05 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 136 - 140 °C[1] |

| Purity | Typically ≥97% (may contain varying amounts of anhydride)[1] |

| Solubility | Soluble in methanol |

Stability Profile of Arylboronic Acids

While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids, in general, is well-documented. Several factors can contribute to their degradation.

3.1 Anhydride Formation (Dehydration)

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines. This is a reversible equilibrium process that can be influenced by the presence of moisture. It is common for commercial batches of this compound to contain varying amounts of its corresponding anhydride.

Figure 1. Equilibrium between this compound and its cyclic anhydride (boroxine).

3.2 Oxidative Degradation

A significant degradation pathway for arylboronic acids is oxidation, particularly in solution and at physiological pH.[2] Reactive oxygen species can lead to the cleavage of the C-B bond, resulting in the formation of the corresponding phenol. This process, known as protodeboronation under certain conditions, can be a concern in biological assays or aqueous reaction media.[3]

Figure 2. A plausible oxidative degradation pathway for this compound.

3.3 Thermal and Hydrolytic Stability

Thermal decomposition of arylboronic acids can lead to the release of irritating gases and vapors. While specific data for the title compound is unavailable, general good practice dictates avoiding excessive heat. Hydrolytic stability can be influenced by pH, with accelerated degradation possible under strongly acidic or basic conditions.

Recommended Storage and Handling Conditions

To ensure the longevity and integrity of this compound, the following storage and handling procedures are recommended.

| Condition | Recommendation |

| Temperature | Store in a refrigerator at 2-8°C for long-term storage. Some suppliers suggest room temperature storage is also acceptable for shorter periods.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure. |

| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. Arylboronic acids are known to be hygroscopic. |

| Light | Store in an opaque or amber container to protect from light, although specific photosensitivity data is not prominent. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |

Handling:

-

Use personal protective equipment (gloves, safety glasses, lab coat).

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Minimize exposure to air and moisture when weighing and preparing solutions.

-

For solution-based applications, prepare fresh solutions and use them promptly.

Experimental Protocol for Stability Assessment

For researchers requiring validated stability data for their specific application, a generalized protocol based on ICH guidelines for active substances can be implemented.[4][5]

5.1 Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) over a defined period.

5.2 Materials and Methods

-

Sample: A well-characterized batch of this compound.

-

Storage Chambers: Calibrated environmental chambers set to the conditions outlined in Table 3.

-

Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from its potential degradation products.

5.3 Experimental Workflow

Figure 3. A generalized workflow for conducting a stability study on this compound.

5.4 Stability Conditions and Testing Frequency

The following conditions are based on standard pharmaceutical stability testing guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Photostability | ICH Q1B recommended conditions | - | Before and after exposure |

5.5 Data Analysis

The primary data to be collected and analyzed includes:

-

Assay of this compound.

-

Quantification of any significant degradation products.

-

Changes in physical appearance.

Acceptance criteria should be pre-defined, with a significant change often defined as a failure to meet the initial specification or a notable increase in degradation products.

Conclusion

While this compound is a valuable synthetic tool, its inherent instability as an arylboronic acid necessitates careful storage and handling. By understanding the potential degradation pathways and implementing the recommended protocols, researchers can ensure the quality and reliability of this reagent in their scientific pursuits. For critical applications, conducting a tailored stability study is advised to establish a re-test period relevant to the specific laboratory environment and intended use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

Synthesis from Chiral Pool Precursors: Proline and Derivatives

An In-depth Technical Guide to the Synthesis of Pyrrolidine-Containing Drug Precursors

For: Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique structural and pharmacokinetic properties make it a desirable component in the design of novel therapeutics.[4] This guide provides a comprehensive overview of key stereoselective methods for the synthesis of pyrrolidine derivatives that serve as crucial precursors in drug development. The methods are categorized based on the synthetic strategy, from classical approaches utilizing the chiral pool to modern catalytic and biocatalytic techniques.

One of the most direct and common strategies for synthesizing optically pure pyrrolidine-containing drugs involves starting with readily available chiral precursors like L-proline and 4-hydroxyproline.[5][6] This approach leverages the inherent stereochemistry of the starting material to ensure the production of enantiomerically pure compounds with good yields.[5]

A primary application is the synthesis of (S)-prolinol, a versatile intermediate, which is typically prepared by the reduction of proline using powerful reducing agents like LiAlH₄ or LiBH₄.[5][7] This intermediate is a cornerstone for the synthesis of numerous drugs. For example, (S)-prolinol is condensed with a carboxylic acid to produce Avanafil, a drug used for treating erectile dysfunction.[5]

Table 1: Synthesis of Drug Precursors from Proline Derivatives

| Drug/Precursor | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| Avanafil | (S)-Prolinol | Condensation with carboxylic acid | [5] |

| Elbasvir Precursor | (4R)-4-hydroxy-L-proline | Multi-step synthesis | [5] |

| Captopril | L-proline | Acylation | [5] |

| Daclatasvir | N-protected proline | Alkylation and amidation |[5] |

Experimental Protocol: Reduction of L-Proline to (S)-Prolinol

This protocol is a generalized representation of the reduction of L-proline, a key step in many synthetic pathways.

-

Preparation: A solution of L-proline is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled in an ice bath (0 °C). A solution of a reducing agent, typically Lithium aluminum hydride (LiAlH₄) in THF, is added dropwise to the L-proline solution while maintaining the temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Purification: The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude (S)-prolinol can be further purified by distillation or chromatography to yield the final product.[5]

Cycloaddition Strategies

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful and atom-economic methods for constructing the five-membered pyrrolidine ring with high stereocontrol.[8][9] These reactions can simultaneously generate up to four new stereogenic centers.[10]

The most common variant involves the reaction of an azomethine ylide with an electron-deficient alkene (dipolarophile).[2][10] Azomethine ylides are often generated in situ from the decarboxylation of α-amino acids like glycine or proline in the presence of an aldehyde or ketone.[11][12] The stereochemical outcome can be controlled through the use of chiral auxiliaries, chiral catalysts, or by leveraging the stereochemistry of the starting materials.[8][10]

A logical workflow for a typical [3+2] cycloaddition is outlined below.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

The Core Mechanism of Boronic Acids in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanism of action of boronic acids in biological systems. Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, with several FDA-approved drugs leveraging their unique chemical properties. This document provides a comprehensive overview of their interactions with key biological targets, quantitative inhibitory data, detailed experimental methodologies, and visual representations of the affected signaling pathways.

Fundamental Principles of Boronic Acid Interactions

The biological activity of boronic acids stems from the electrophilic nature of the boron atom, which readily forms reversible covalent bonds with nucleophilic functional groups present in various biomolecules. Two primary modes of interaction dominate their mechanism of action:

-

Inhibition of Serine and Threonine Proteases: The boron atom in boronic acids acts as a transition-state analog, forming a stable tetrahedral intermediate with the hydroxyl group of serine or threonine residues in the active site of proteases. This reversible covalent bond effectively blocks the catalytic activity of the enzyme. A prominent example is the inhibition of the 26S proteasome by drugs like bortezomib and ixazomib, which target the chymotrypsin-like activity of the β5 subunit.[1][2]

-

Interaction with Diols: Boronic acids can form reversible cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[3] This interaction is fundamental to their use as sensors for saccharides and glycoproteins and is also exploited in drug delivery systems.[4] The antifungal agent tavaborole utilizes this principle by forming an adduct with the terminal ribose of leucyl-tRNA, thereby inhibiting fungal protein synthesis.[5][6]

Quantitative Data on Boronic Acid Inhibitors

The potency and selectivity of boronic acid-based inhibitors are crucial for their therapeutic efficacy. The following tables summarize key quantitative data for several prominent boronic acid drugs and inhibitors.

Table 1: Inhibition Constants (Ki) of Boronic Acid-Based Enzyme Inhibitors

| Inhibitor | Target Enzyme | Enzyme Class | Ki Value | Source(s) |

| Vaborbactam | KPC-2 | Class A β-Lactamase | 0.056 ± 0.015 µM | [7] |

| Vaborbactam | KPC-3 | Class A β-Lactamase | 0.050 ± 0.016 µM | [7] |

| Vaborbactam | BKC-1 | Class A β-Lactamase | 0.018 ± 0.002 µM | [7] |

| Vaborbactam | SME-2 | Class A β-Lactamase | 0.042 ± 0.005 µM | [7] |

| Vaborbactam | CTX-M-15 | Class A β-Lactamase | 0.022 µM | [7] |

| Vaborbactam | AmpC | Class C β-Lactamase | 0.18 µM | [7] |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Serine Protease | 65 nM | [8] |

| Arylboronic Acids | Subtilisin & Chymotrypsin | Serine Protease | pH-dependent | [9] |

| Compound 12 | Penicillin-Binding Protein 3 (PaPBP3) | Penicillin-Binding Protein | 73.9 ± 0.8 µM | [10] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Boronic Acid-Based Drugs

| Drug | Target/Cell Line | Condition | IC50 Value | Source(s) |

| Bortezomib | Daoy (Medulloblastoma) | 24h treatment | ~10 nM | [11] |

| Bortezomib | D283 (Medulloblastoma) | 24h treatment | ~20 nM | [11] |

| Bortezomib | T-ALL cell lines (Jurkat, MOLT4, CEM) | 24h treatment | 4-12 nM | [12] |

| Ixazomib | B. duncani (in vitro) | - | 90 nM | |

| Ixazomib | B. microti (ex vivo) | - | ~39 nM | |

| Tavaborole | L929 cells | Cytotoxicity | > 40 µM | [5] |

| Tavaborole | HMC3, U251, HK2, 786-O, HepG2 cell lines | Cytotoxicity | > 64 µg/ml | [6] |

| QPX7728 | Mammalian Proteases | - | ≥1000 µM | [13] |

Key Signaling Pathways Modulated by Boronic Acids

Bortezomib, as a proteasome inhibitor, affects multiple signaling pathways critical for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Inhibition of the NF-κB Signaling Pathway

Bortezomib's inhibition of the proteasome prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[1][4][12][14][15][16][17]

References

- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 2. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A boronic-acid-based probe for fluorescence polarization assays with penicillin binding proteins and β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB Signaling Pathway and Efficacy of Bortezomib-Based Combination Chemotherapy in Patients with Non-Hodgkin's Lymphoma [wisdomlib.org]

Exploring Novel Derivatives of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of novel derivatives of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a promising scaffold in medicinal chemistry. This document details the synthesis, biological activity, and therapeutic potential of these compounds, with a particular focus on their role as potent inhibitors of autotaxin (ATX), a key enzyme in inflammatory diseases and cancer.

Introduction

The pyrrolidine ring is a fundamental heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating structurally diverse molecules.[1][2] When combined with a phenylboronic acid moiety, the resulting this compound core structure presents a unique opportunity for developing targeted inhibitors for a range of enzymes. Boronic acids are known for their ability to form reversible covalent bonds with the active site serine or threonine residues of various enzymes, leading to potent and specific inhibition.[3] This guide focuses on recent advancements in the development of novel derivatives of this core structure, highlighting their potential in drug discovery.

Novel Derivatives as Autotaxin Inhibitors

Recent research has identified a series of novel 2-pyrrolidinone and pyrrolidine derivatives based on the this compound scaffold as potent inhibitors of autotaxin (ATX).[1] ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including cell proliferation, migration, and inflammation.[4][5] The ATX-LPA signaling axis is implicated in the pathogenesis of numerous diseases, such as cancer, fibrosis, and inflammatory disorders, making it an attractive target for therapeutic intervention.[1][4]

Quantitative Data: In Vitro Activity of Novel Autotaxin Inhibitors

The following table summarizes the in vitro inhibitory activity of several novel pyrrolidine-based boronic acid derivatives against the autotaxin enzyme, as reported by Gerokonstantis et al. (2020).[1]

| Compound ID | Structure | IC50 (nM) |

| 3k | 4-((S)-2-(boronoethyl)pyrrolidine-1-carbonyl)benzonitrile | 50 |

| 3l | (S)-1-(4-(cyanomethyl)benzoyl)pyrrolidine-2-yl)methylboronic acid | 120 |

| 3m | (R)-1-(4-(cyanomethyl)benzoyl)pyrrolidine-2-yl)methylboronic acid | 180 |

| 21 | (S)-1-(4-cyanobenzoyl)pyrrolidin-2-yl)boronic acid | 35 |

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the novel autotaxin inhibitors.

General Synthesis of Pyrrolidine-Based Boronic Acid Derivatives

The synthesis of the target boronic acid derivatives generally involves a multi-step process starting from commercially available chiral pyrrolidine precursors. A representative synthetic scheme is outlined below:

Step 1: N-Acylation of the Pyrrolidine Ring. The synthesis typically begins with the acylation of the secondary amine of a suitable proline derivative with a substituted benzoyl chloride. For example, to introduce the 4-cyanobenzoyl group, 4-cyanobenzoyl chloride is reacted with the proline derivative in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Step 2: Introduction of the Boronic Acid Moiety. The boronic acid functionality can be introduced through various methods. One common approach involves the conversion of a suitable functional group on the pyrrolidine ring, such as a hydroxymethyl group, into a boronic ester. This can be achieved by first converting the alcohol to a halide or a tosylate, followed by a reaction with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

Step 3: Deprotection. The final step involves the deprotection of the boronic ester to yield the free boronic acid. This is typically accomplished by treating the boronic ester with an excess of a diol, such as pinacol, in a suitable solvent, or by acidic hydrolysis.

In Vitro Autotaxin Inhibition Assay

The inhibitory activity of the synthesized compounds against autotaxin is determined using an in vitro enzymatic assay. A common method involves the use of a fluorescent substrate, such as lysophosphatidylcholine (LPC), which is hydrolyzed by ATX to produce choline and LPA. The choline produced can be further reacted with choline oxidase and horseradish peroxidase in the presence of a suitable substrate to generate a fluorescent signal.

Protocol:

-

Recombinant human autotaxin is pre-incubated with various concentrations of the test compounds in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 0.1% fatty acid-free BSA) for a specified period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorescent LPC substrate.

-

The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

-

The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the production of lysophosphatidic acid and the subsequent activation of downstream signaling pathways.

Caption: Autotaxin-LPA signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Development

The logical flow for the discovery and characterization of novel autotaxin inhibitors is depicted in the following diagram.

Caption: Workflow for novel autotaxin inhibitor discovery.

Conclusion

Novel derivatives of this compound have emerged as a highly promising class of autotaxin inhibitors. The data and protocols presented in this guide underscore the potential of this scaffold in the development of targeted therapies for a range of diseases driven by the ATX-LPA signaling axis. Further optimization of these lead compounds, guided by structure-activity relationship studies, could lead to the discovery of clinical candidates with improved efficacy and pharmacokinetic profiles. This area of research holds significant promise for addressing unmet medical needs in oncology, fibrosis, and inflammatory conditions.

References

- 1. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid Health and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, a versatile compound utilized in medicinal chemistry and organic synthesis.[1] The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound, with the CAS number 389621-81-2, is a boronic acid derivative featuring a pyrrolidine moiety.[1] This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals.[1]

| Property | Value |

| Synonyms | 4-[(1-Pyrrolidinyl)carbonyl]benzeneboronic acid[1] |

| Molecular Formula | C₁₁H₁₄BNO₃[1] |

| Molecular Weight | 219.05 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 136 - 140 °C[1] |

| Purity | 97 - 105% (Assay by titration)[1] |

| Storage Conditions | Store at room temperature[1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[3] |

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a poison center or doctor if you feel unwell.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

-

Storage:

-

Disposal:

First-Aid Measures

General Advice: Immediately remove any clothing contaminated by the product.[2][5] Consult a physician and show this safety data sheet.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[2][3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[5] |

Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or chemical foam.[2] |

| Unsuitable Extinguishing Media | Do not use a full water jet.[3] |

| Specific Hazards | In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2] Combustion may produce toxic fumes, including carbon oxides, boron oxides, hydrogen chloride, and nitrogen oxides.[2] |

| Protective Equipment for Firefighters | Wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[2] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and personal clothing.[2]

-

Use only with adequate ventilation, such as in a fume hood.[2][3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

Conditions for Safe Storage:

-

Store away from direct sunlight, heat sources, and incompatible materials.[3]

-

Store in a dry place.[3]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] |

| Respiratory Protection | For low-level exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |

| Hygiene Measures | The standard precautionary measures should be adhered to when handling this material. Wash hands during breaks and at the end of handling the material. Remove immediately any contaminated clothing or footwear.[3] Set up a hand-wash and eye-wash station near the work area.[3] |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No unusual reactivity is known.[3] |

| Chemical Stability | Stable under normal storage conditions.[3] |

| Conditions to Avoid | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[6] |

| Hazardous Decomposition Products | In combustion, emits toxic fumes.[3] Products may include carbon monoxide, carbon dioxide, and oxides of boron. |

Toxicological Information

To the best of current knowledge, the acute and delayed symptoms and effects of this substance are not fully known.[3] No specific toxicological data such as LD50 or LC50 values, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard data is currently available.[3]

Emergency Response Workflow

Caption: Emergency response workflow for incidents involving this compound.

References

Theoretical Insights into the Reactivity of 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued in medicinal chemistry and materials science for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth analysis of the theoretical underpinnings of its reactivity, supported by established experimental protocols. The electronic influence of the 4-(pyrrolidine-1-carbonyl) substituent is examined, and its impact on the key steps of the Suzuki-Miyaura catalytic cycle is discussed. This document serves as a comprehensive resource for researchers seeking to understand and effectively utilize this important reagent.

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions. The reactivity of a substituted phenylboronic acid is intricately linked to the electronic nature of its substituents. The title compound, this compound, features an amide functionality at the para position, which is expected to significantly modulate the electronic properties and, consequently, the reactivity of the boronic acid moiety. Understanding these electronic effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies. This guide will delve into the theoretical aspects of this molecule's reactivity, complemented by practical experimental procedures.

Theoretical Reactivity Profile

Electronic Influence of the 4-(Pyrrolidine-1-carbonyl) Substituent

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is influenced by the electron density on the boronic acid group and the carbon atom attached to it. The 4-(pyrrolidine-1-carbonyl) group is an amide, and its electronic effect is a combination of resonance and inductive effects.

-

Inductive Effect (-I): The carbonyl group is electron-withdrawing due to the high electronegativity of the oxygen atom. This effect withdraws electron density from the phenyl ring through the sigma bond framework.

-

Resonance Effect (+M/-M): The nitrogen atom of the pyrrolidine ring has a lone pair of electrons that can be delocalized into the carbonyl group and the phenyl ring. However, the primary resonance contribution involves the delocalization of the nitrogen lone pair onto the carbonyl oxygen, which is a strong electron-withdrawing group. The delocalization of the nitrogen lone pair into the phenyl ring (a +M effect) is possible but is likely less significant than the overall electron-withdrawing nature of the amide group when considered as a whole substituent attached to the phenyl ring. The carbonyl group itself is a deactivating, meta-directing group in electrophilic aromatic substitution, indicating a net electron-withdrawing character from the ring.

The overall electronic effect of the 4-(pyrrolidine-1-carbonyl) group is therefore expected to be electron-withdrawing, decreasing the electron density on the phenyl ring and the boronic acid moiety.

Hammett Parameters: A Quantitative Estimation

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of benzene derivatives. While the specific Hammett constant (σ) for the 4-(pyrrolidine-1-carbonyl) group is not widely tabulated, we can estimate its nature by comparing it to similar amide substituents. For instance, the 4-acetylamino group (-NHCOCH₃) has a σₚ value of 0.00, indicating it is nearly electronically neutral, with the electron-donating resonance effect of the nitrogen lone pair counteracting the electron-withdrawing inductive effect of the carbonyl group. However, in the case of the 4-(pyrrolidine-1-carbonyl) group, the nitrogen is part of a tertiary amide. Generally, the electron-donating ability of the nitrogen in a tertiary amide is slightly greater than in a secondary amide. Still, the overall effect is likely to be weakly electron-withdrawing to nearly neutral.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BNO₃ | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Melting Point | 136 - 140 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

Impact on the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the 4-(pyrrolidine-1-carbonyl) substituent influences each of these steps.

-

Oxidative Addition: This step involves the reaction of an aryl halide with the Pd(0) catalyst. The electronic properties of the phenylboronic acid do not directly affect this step.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. An electron-withdrawing substituent on the phenylboronic acid can facilitate this step by increasing the Lewis acidity of the boron atom, thereby promoting the formation of the boronate species [R-B(OH)₃]⁻ which is the active species in transmetalation. Therefore, the 4-(pyrrolidine-1-carbonyl) group is expected to have a slightly accelerating effect on the transmetalation step compared to an unsubstituted phenylboronic acid.

-

Reductive Elimination: In this final step, the two organic groups on the palladium center couple, and the Pd(0) catalyst is regenerated. Electron-withdrawing groups on the aryl ligand can accelerate this step by making the palladium center more electrophilic.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route, adapted from general procedures for the synthesis of 4-aminophenylboronic acid derivatives, involves the acylation of 4-aminophenylboronic acid.[2]

Reaction Scheme:

4-aminophenylboronic acid + Pyrrolidine-1-carbonyl chloride → this compound

Procedure:

-

To a solution of 4-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base (e.g., triethylamine, 2.0 eq).

-

The mixture is cooled to 0 °C, and a solution of pyrrolidine-1-carbonyl chloride (1.1 eq) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3-8 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling using this compound

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, adapted from established protocols.[3][4]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

-

Solvent (e.g., dioxane/water, toluene/ethanol)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent is added, and the reaction mixture is heated to 80-100 °C with stirring for 4-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired biaryl product.

Table 2: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Conclusion

This compound is a valuable reagent in organic synthesis, and its reactivity is governed by the electronic properties of the 4-amide substituent. The theoretical analysis presented in this guide suggests that the electron-withdrawing nature of the 4-(pyrrolidine-1-carbonyl) group should facilitate the key transmetalation step in the Suzuki-Miyaura catalytic cycle. The provided experimental protocols offer a practical starting point for the synthesis and application of this compound. Further dedicated computational and experimental studies are warranted to provide a more quantitative understanding of its reactivity and to further expand its utility in the development of novel pharmaceuticals and advanced materials.

References

- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 3. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile and increasingly important building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a robust phenylboronic acid moiety coupled with a pyrrolidine-1-carbonyl group, makes it a valuable reagent for creating complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling, with a focus on its application in the synthesis of bioactive molecules, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. The protocols and data presented herein are designed to serve as a practical guide for researchers in drug discovery and development.

Core Applications in Drug Discovery